molecular formula C37H20N2O5 B15043695 5,5'-carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione]

5,5'-carbonylbis[2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B15043695
M. Wt: 572.6 g/mol
InChI Key: HGWOHJGVAVRJJF-UHFFFAOYSA-N
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Description

2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure comprising naphthalene and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of naphthylacetonitrile with anthracene aldehyde, followed by cyclization and oxidation steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted naphthalene and isoindole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and selectivity towards biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(NAPHTHALEN-1-YL)-5-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its dual naphthalene and isoindole structure, which imparts unique electronic and steric properties. These features make it a valuable compound for various advanced applications in scientific research and industry.

Properties

Molecular Formula

C37H20N2O5

Molecular Weight

572.6 g/mol

IUPAC Name

2-naphthalen-1-yl-5-(2-naphthalen-1-yl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione

InChI

InChI=1S/C37H20N2O5/c40-33(23-15-17-27-29(19-23)36(43)38(34(27)41)31-13-5-9-21-7-1-3-11-25(21)31)24-16-18-28-30(20-24)37(44)39(35(28)42)32-14-6-10-22-8-2-4-12-26(22)32/h1-20H

InChI Key

HGWOHJGVAVRJJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

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